BRD2 Bromodomain 2 (BD2) Binding Affinity: Cmpd 50 vs. Cmpd 54 Shows Improved Affinity
The target compound (Cmpd 50; BDBM50452551) binds to His-tagged BRD2 bromodomain 2 with a Kd of 47 nM by SPR assay, representing a 2.8-fold improvement in binding affinity compared to its close structural analog Cmpd 54 (BDBM50452553), which shows a Kd of 131 nM for BRD2 measured by ITC [1][2]. The improved affinity of Cmpd 50 is attributable to the imidazo[1,2-a]pyrimidine substituent replacing a pyrrole group present in Cmpd 54.
| Evidence Dimension | Binding affinity to BRD2 bromodomain 2 (Kd) |
|---|---|
| Target Compound Data | Kd = 47 nM (SPR, His-tagged BRD2 BD2) |
| Comparator Or Baseline | Cmpd 54 (BDBM50452553): Kd = 131 nM (ITC, BRD2 fragment 74-194 or 348-455) |
| Quantified Difference | ~2.8-fold improvement in affinity (47 nM vs. 131 nM) |
| Conditions | Target compound: SPR assay, His-tagged BRD2 bromodomain 2. Comparator: ITC, BRD2 bromodomain fragments (74-194 or 348-455). |
Why This Matters
The 2.8-fold affinity advantage supports selection of Cmpd 50 over Cmpd 54 for BRD2 BD2-focused biochemical screening cascades where binding potency is a primary decision criterion.
- [1] BindingDB entry BDBM50452551 (CHEMBL4209110): 5-bromo-2-chloro-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide (Cmpd 50, US11028051). Kd = 47 nM for BRD2 BD2 by SPR. Accessed 2026. View Source
- [2] BindingDB entry BDBM50452553 (CHEMBL4202664): Cmpd 54 (US11028051). Kd = 131 nM for BRD2 by ITC. Accessed 2026. View Source
